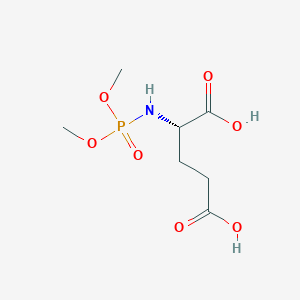
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with pyridin-2-yl and thiophen-3-yl groups.
Vorbereitungsmethoden
The synthesis of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be achieved through several synthetic routes. One common method involves the multicomponent Chichibabin pyridine synthesis reaction. This reaction typically uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds. .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For example, its interaction with iron (III) ions can result in fluorescence, making it useful as a sensor .
Vergleich Mit ähnlichen Verbindungen
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be compared with other similar compounds such as:
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound also features a pyridine ring with similar substituents and is used in the formation of metal complexes for catalysis.
2,6-di(pyridin-2-yl)pyridin-4-ol: This compound is another pyridine derivative with applications in coordination chemistry and biological research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and structural properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
375382-80-2 |
|---|---|
Molekularformel |
C19H13N3S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine |
InChI |
InChI=1S/C19H13N3S/c1-3-8-20-16(5-1)18-11-15(14-7-10-23-13-14)12-19(22-18)17-6-2-4-9-21-17/h1-13H |
InChI-Schlüssel |
VMBVCIDRRJWWIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)


![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

